molecular formula C23H20Cl2N2O3 B6085797 8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one

8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one

Cat. No. B6085797
M. Wt: 443.3 g/mol
InChI Key: VRJPJKWDYIMNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one, also known as DPCPX, is a synthetic compound that is widely used in scientific research. It belongs to a class of compounds known as adenosine receptor antagonists, which have been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one acts as a competitive antagonist of the adenosine A1 receptor, meaning that it binds to the receptor and prevents adenosine from binding. The adenosine A1 receptor is a G protein-coupled receptor that is coupled to the inhibitory G protein, Gi. When adenosine binds to the receptor, it activates Gi, leading to a decrease in cAMP levels and a decrease in intracellular calcium levels. By blocking the adenosine A1 receptor, 8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one prevents this signaling pathway from being activated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one are dependent on the specific research question being addressed. However, some general effects of 8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one include increased heart rate, increased blood pressure, and decreased immune response. 8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one has also been shown to have effects on sleep regulation and pain perception.

Advantages and Limitations for Lab Experiments

One advantage of using 8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically study the effects of blocking this receptor, without affecting other adenosine receptors. However, one limitation of using 8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one is its relatively short half-life, which can make it difficult to maintain consistent levels in in vivo experiments.

Future Directions

There are several future directions for research involving 8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one. One area of interest is the role of adenosine A1 receptors in pain perception and analgesia. Another area of interest is the role of adenosine receptors in immune response and inflammation. Additionally, there is ongoing research into the development of new adenosine receptor antagonists with improved pharmacokinetic properties and selectivity.

Synthesis Methods

The synthesis of 8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one involves several steps, starting with the reaction of 3-acetyl-4-hydroxycoumarin with allyl bromide to produce 8-allyl-3-acetyl-4-hydroxycoumarin. This intermediate is then reacted with 3,4-dichlorophenylpiperazine and triethylamine to produce 8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one, which is the final product. The synthesis method has been optimized to produce high yields of pure 8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one.

Scientific Research Applications

8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one is widely used in scientific research as a selective antagonist of the adenosine A1 receptor. Adenosine receptors are involved in a wide range of physiological processes, including sleep regulation, cardiovascular function, and immune response. By blocking the adenosine A1 receptor, 8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one can be used to study the role of adenosine in these processes. 8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one has been used in a variety of research areas, including neuroscience, cardiovascular research, and immunology.

properties

IUPAC Name

3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O3/c1-2-4-15-5-3-6-16-13-18(23(29)30-21(15)16)22(28)27-11-9-26(10-12-27)17-7-8-19(24)20(25)14-17/h2-3,5-8,13-14H,1,4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJPJKWDYIMNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-(prop-2-en-1-yl)-2H-chromen-2-one

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